

physical and chemical properties of 4,4'-Bis(2-bromoacetyl)biphenyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4'-Bis(2-bromoacetyl)biphenyl**

Cat. No.: **B1294571**

[Get Quote](#)

An In-depth Technical Guide to **4,4'-Bis(2-bromoacetyl)biphenyl**

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of **4,4'-Bis(2-bromoacetyl)biphenyl**, tailored for researchers, scientists, and professionals in drug development.

Core Properties

4,4'-Bis(2-bromoacetyl)biphenyl is a versatile organic compound recognized for its utility as a key intermediate and building block in synthetic chemistry.^[1] Its structure features a rigid biphenyl core functionalized with two reactive bromoacetyl groups, which enhances its reactivity and makes it valuable for creating complex molecular architectures.^{[1][2]}

Physical and Chemical Data

The key physical and chemical properties of **4,4'-Bis(2-bromoacetyl)biphenyl** are summarized in the table below.

Property	Value	Reference
CAS Number	4072-67-7	[3] [4]
Molecular Formula	C ₁₆ H ₁₂ Br ₂ O ₂	[3] [4] [5]
Molecular Weight	396.07 g/mol	[3] [4]
Appearance	Off-white to light brown solid	[3]
Melting Point	226-227 °C (Solvent: Benzene)	[3]
Boiling Point	464.8 ± 30.0 °C at 760 mmHg (Predicted)	[3] [4]
Density	1.622 ± 0.06 g/cm ³ (Predicted)	[3] [4]
Flash Point	121.3 °C	[4] [6]
Solubility	Soluble in various organic solvents. [1]	[1]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C.	[3]

Chemical Structure and Identifiers

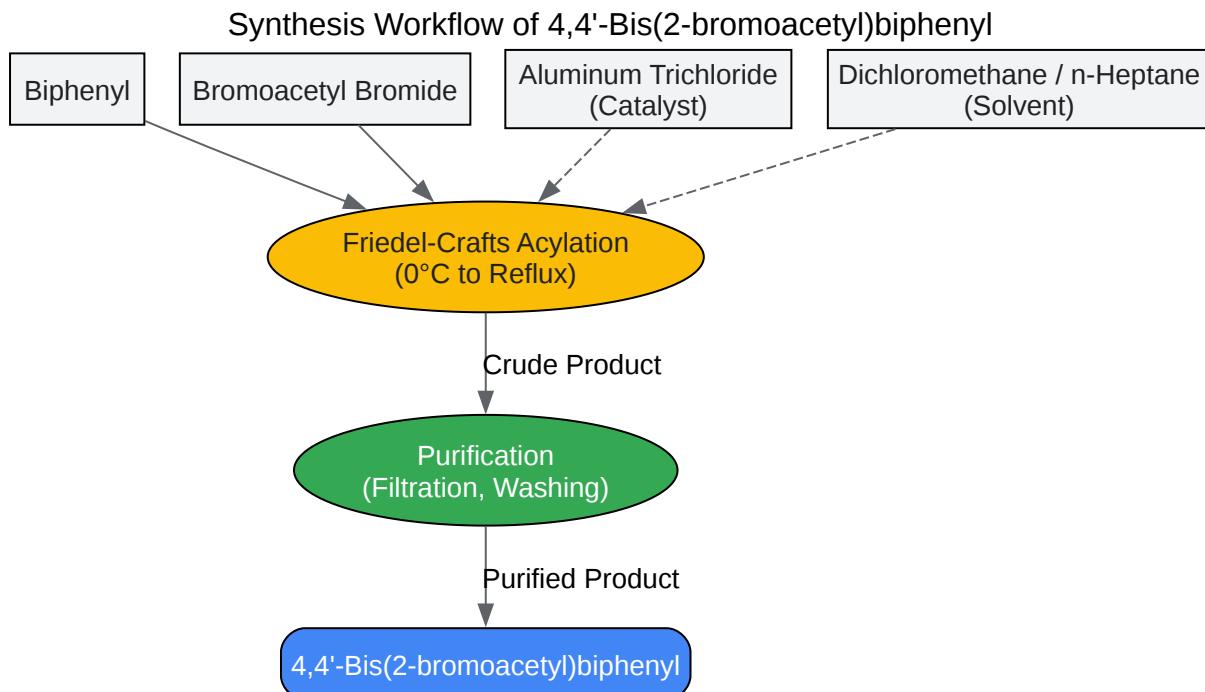
Identifier	Value	Reference
IUPAC Name	1,1'-[1,1'-biphenyl]-4,4'-diylbis(2-bromoethanone)	[4]
SMILES	C1(C2=CC=C(C(=O)CBr)C=C2)=CC=C(C(=O)CBr)C=C1	[3] [5]
InChI	InChI=1S/C16H12Br2O2/c17-9-15(19)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16(20)10-18/h1-8H,9-10H2	[3] [5]
InChIKey	RTSLQVZQORGDQQ-UHFFFAOYSA-N	[3] [5]

Synthesis and Experimental Protocols

4,4'-Bis(2-bromoacetyl)biphenyl is typically synthesized via a Friedel-Crafts acylation reaction.^[3] A detailed experimental protocol based on cited literature is provided below.^{[3][7]}

Synthesis of 4,4'-Bis(2-bromoacetyl)biphenyl

This protocol describes the synthesis starting from biphenyl and bromoacetyl bromide.


Materials:

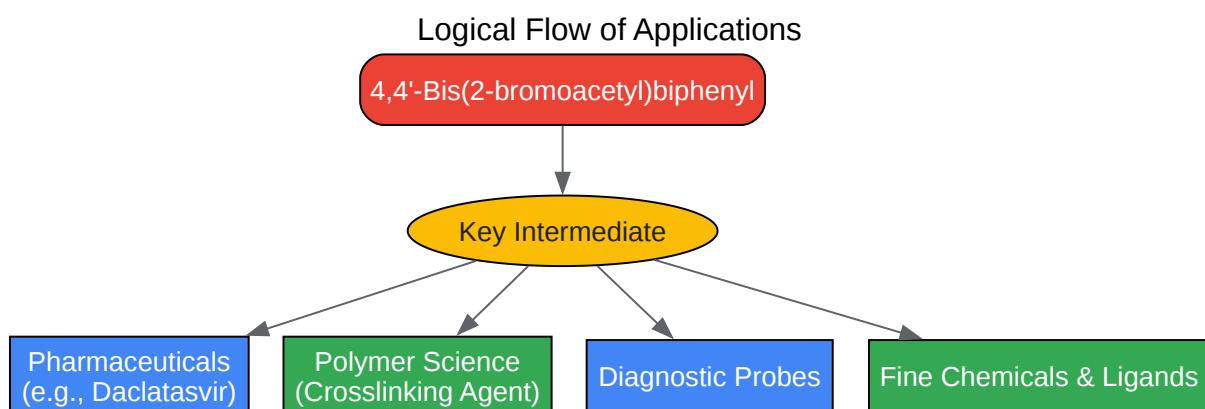
- Biphenyl ($C_{12}H_{10}$)
- Bromoacetyl bromide ($C_2H_2Br_2O$)
- Aluminum trichloride ($AlCl_3$)
- Dichloromethane (CH_2Cl_2)
- n-Heptane
- Water (H_2O)

Procedure:

- Preparation of the Acylating Agent: To a reaction flask, add 138.8 g (1.04 mol) of aluminum trichloride and 700 ml of dichloromethane. Cool the mixture to 0-10 °C while stirring.^[3]
- Slowly add 174.6 g (0.87 mol) of bromoacetyl bromide dropwise, maintaining the temperature between 0 and 10 °C.^[3]
- After the addition is complete, continue stirring the reaction mixture for 10 to 30 minutes.^[3]
- Friedel-Crafts Acylation: Slowly add a solution of 55.8 g (0.36 mol) of biphenyl in 150 ml of dichloromethane to the reaction mixture.^[3]
- Once the addition is complete, allow the mixture to gradually warm to room temperature with continuous stirring.^[3]

- Reaction Completion and Precipitation: Add 200 ml of n-heptane to the system. Heat the mixture to reflux and maintain this temperature for 4 to 5 hours until a large amount of product precipitates.[3]
- Continue stirring the reaction mixture at room temperature for an additional 3 to 5 hours.[3][7]
- Purification:
 - Collect the crude product (I) by diafiltration.[3]
 - Suspend the crude product I in 500 ml of water and stir for 1 to 2 hours at room temperature. Collect the resulting crude product (II) by diafiltration.[3][7]
 - Pulp the crude product II in 300 ml of dichloromethane, stir for 1 to 2 hours at room temperature, and filter to obtain the purified product.[3][7]
- Drying: Dry the final product under vacuum at 70 °C. This procedure has been reported to yield 121.3 g (84.9% yield) of solid with 99.4% purity.[3][7]

[Click to download full resolution via product page](#)


Synthesis of 4,4'-Bis(2-bromoacetyl)biphenyl.

Applications in Research and Development

The unique bifunctional nature of **4,4'-Bis(2-bromoacetyl)biphenyl** makes it a valuable compound in several areas of chemical and pharmaceutical science.

- **Pharmaceutical Synthesis:** It is a crucial intermediate in the synthesis of the antiviral drug Daclatasvir, which is used to treat Hepatitis C (HCV).^[2] The compound's high purity and defined reactivity are essential for the precise construction of the Daclatasvir molecule.^[2]
- **Organic Synthesis:** The two reactive bromoacetyl groups serve as handles for nucleophilic substitution reactions, allowing chemists to introduce various functionalities.^[2] This makes it an important building block for creating complex organic molecules, specialized ligands, and other fine chemicals.^{[1][2]}

- Polymer Industries: The compound can function as a crosslinking agent or a modifier in the formulation of polymers.[\[1\]](#) This application can enhance material properties for use in coatings, adhesives, and composites.[\[1\]](#)
- Diagnostic Tools: It can be utilized as a reagent in labeling and imaging techniques for the development of diagnostic probes.[\[1\]](#)

[Click to download full resolution via product page](#)

Role as a versatile chemical intermediate.

Stability and Safety

While comprehensive reactivity data is limited, the compound is noted to be stable under standard conditions.[\[1\]](#) For long-term storage, it is recommended to keep it under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[\[3\]](#) Safety data sheets indicate that the compound may cause skin and eye irritation.[\[8\]](#)[\[9\]](#) Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this chemical.[\[8\]](#)[\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 4,4'-Bis(2-bromoacetyl)biphenyl CAS#: 4072-67-7 [m.chemicalbook.com]
- 4. 4,4'-Bis(2-bromoacetyl)biphenyl CAS 4072-67-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. PubChemLite - 4,4'-bis(2-bromoacetyl)biphenyl (C₁₆H₁₂Br₂O₂) [pubchemlite.lcsb.uni.lu]
- 6. 4,4'-Bis(2-bromoacetyl)biphenyl, CAS No. 4072-67-7 - iChemical [ichemical.com]
- 7. 4,4'-Bis(2-bromoacetyl)biphenyl | 4072-67-7 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 4,4'-Bis(2-bromoacetyl)biphenyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294571#physical-and-chemical-properties-of-4-4-bis-2-bromoacetyl-biphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com